2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an isoindole-1,3-dione moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with 3-methyl-2,5-diketopiperazine under controlled conditions.
Attachment of the Isoindole-1,3-dione Moiety: The piperazine derivative is then reacted with phthalic anhydride to form the isoindole-1,3-dione structure.
Final Coupling Reaction: The intermediate product is coupled with an appropriate oxoethylating agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]phthalimide
- 2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]succinimide
Uniqueness
2-[2-[4-(3-Methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)-3-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-11-23(12-20(27)25(14)15-6-5-7-16(10-15)30-2)19(26)13-24-21(28)17-8-3-4-9-18(17)22(24)29/h3-10,14H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWKHWFCKNARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1C2=CC(=CC=C2)OC)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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